molecular formula C10H8ClN B1590438 1-(Chloromethyl)isoquinoline CAS No. 27311-65-5

1-(Chloromethyl)isoquinoline

Cat. No. B1590438
CAS RN: 27311-65-5
M. Wt: 177.63 g/mol
InChI Key: LSNWNTHKHQTQMT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)isoquinoline is a compound that falls under the category of isoquinoline derivatives . It has a molecular weight of 214.09 and a molecular formula of C10H9Cl2N .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)isoquinoline and its derivatives has been reported in various studies . For instance, 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines were synthesized via cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile .


Molecular Structure Analysis

The InChI code for 1-(Chloromethyl)isoquinoline hydrochloride is 1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of isoquinoline compounds .


Physical And Chemical Properties Analysis

1-(Chloromethyl)isoquinoline is an off-white solid . It shares similar chemical characteristics with isoquinoline, which is a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

1. Synthesis of Isoquinoline and Its Derivatives

  • Summary of Application: Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities. The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .
  • Methods of Application: Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of metal catalysts and catalyst-free processes in water .
  • Results or Outcomes: The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

2. Syntheses, Properties, and Applications of Fluorinated Isoquinolines

  • Summary of Application: Fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
  • Methods of Application: A number of fluorinated isoquinolines have been synthesized. Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
  • Results or Outcomes: The application of fluorinated isoquinoline derivatives has been discussed .

3. Anesthetics

  • Summary of Application: Isoquinolines are used in the production of certain anesthetics .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific anesthetic being produced .
  • Results or Outcomes: The use of isoquinoline derivatives in anesthetics has been successful, but the specific results or outcomes would depend on the specific anesthetic and its application .

4. Antihypertension Agents

  • Summary of Application: Certain antihypertension agents, such as quinapril and debrisoquine, are derived from 1,2,3,4-tetrahydroisoquinoline .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific antihypertension agent being produced .
  • Results or Outcomes: The use of isoquinoline derivatives in antihypertension agents has been successful, but the specific results or outcomes would depend on the specific agent and its application .

5. Antiretroviral Agents

  • Summary of Application: Saquinavir, an antiretroviral agent, contains an isoquinolyl functional group .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific antiretroviral agent being produced .
  • Results or Outcomes: The use of isoquinoline derivatives in antiretroviral agents has been successful, but the specific results or outcomes would depend on the specific agent and its application .

6. Dyes Industry

  • Summary of Application: Isoquinoline derivatives and isoquinolinium salts have applications in the dyes industry .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific dye being produced .
  • Results or Outcomes: The use of isoquinoline derivatives in the dyes industry has been successful, but the specific results or outcomes would depend on the specific dye and its application .

Safety And Hazards

1-(Chloromethyl)isoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWNTHKHQTQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529407
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)isoquinoline

CAS RN

27311-65-5
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Zubenko, AS Morkovnik, LN Divaeva… - Mendeleev …, 2021 - Elsevier
… According to data of DFT (BHHLYP/6-311G**) calculations for the model system containing 3,4-dihydro-1-chloromethylisoquinoline 1' and compound 2b (Scheme 3), the reaction has a …
Number of citations: 5 www.sciencedirect.com
MS Shad, S Claes, E Goffin, T Van Loy, D Schols… - Molecules, 2021 - mdpi.com
An expansion of the structure–activity relationship study of CXCR4 antagonists led to the synthesis of a series of isoquinolines, bearing a tetrahydroquinoline or a 3-methylpyridinyl …
Number of citations: 1 www.mdpi.com
LM Loftus, A Li, KL Fillman, PD Martin… - Journal of the …, 2017 - ACS Publications
Four Ru(II) complexes were prepared bearing two new tetradentate ligands, cyTPA and 1-isocyTPQA, which feature a piperidine ring that provides a structurally rigid backbone and …
Number of citations: 29 pubs.acs.org

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